molecular formula C9H8ClNO2S B2412753 2-(4-Cyanophenyl)ethanesulfonyl chloride CAS No. 2109489-12-3

2-(4-Cyanophenyl)ethanesulfonyl chloride

Cat. No.: B2412753
CAS No.: 2109489-12-3
M. Wt: 229.68
InChI Key: XFGFWDUDKRTJFR-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)ethanesulfonyl chloride is an organic compound with the molecular formula C9H8ClNO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyanophenyl group attached to an ethanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)ethanesulfonyl chloride typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethylene in the presence of a catalyst. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-(4-Cyanophenyl)ethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The cyanophenyl group can also participate in various interactions, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyanophenyl)ethanesulfonyl chloride is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

2-(4-cyanophenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-14(12,13)6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGFWDUDKRTJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109489-12-3
Record name 2-(4-cyanophenyl)ethane-1-sulfonyl chloride
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